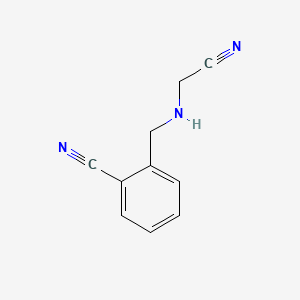

2-(((Cyanomethyl)amino)methyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(cyanomethylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-5-6-13-8-10-4-2-1-3-9(10)7-12/h1-4,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPLNQPOZDAPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677566 | |

| Record name | 2-{[(Cyanomethyl)amino]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263281-47-5 | |

| Record name | 2-{[(Cyanomethyl)amino]methyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 2 Cyanomethyl Amino Methyl Benzonitrile and Analogues

Classical and Contemporary Synthetic Routes to the Benzonitrile (B105546) Core and its Functionalization

The creation of the 2-(((cyanomethyl)amino)methyl)benzonitrile scaffold and its analogues relies on a variety of synthetic strategies. These range from fundamental nucleophilic substitutions to sophisticated metal-catalyzed reactions, enabling the construction and modification of the benzonitrile framework.

Nucleophilic Substitution Approaches for Cyanomethyl Introduction

A primary and direct method for synthesizing this compound involves a nucleophilic substitution reaction. This approach typically utilizes a precursor such as 2-(halomethyl)benzonitrile (e.g., 2-cyanobenzyl chloride or 2-cyanobenzyl bromide) as the electrophile. The nucleophile, aminoacetonitrile (B1212223) (the cyanomethylamine), attacks the benzylic carbon, displacing the halide leaving group to form the desired C-N bond.

This reaction is a classic example of an S_N2 (substitution, nucleophilic, bimolecular) reaction. The rate of this reaction is dependent on the concentration of both the electrophile and the nucleophile. libretexts.org The choice of solvent and base is crucial for optimizing the reaction conditions. Aprotic polar solvents are often employed to dissolve the reactants and facilitate the substitution process. A mild base is typically required to deprotonate the aminoacetonitrile, enhancing its nucleophilicity, or to neutralize the acid generated during the reaction. Studies on similar systems, such as the reaction of 2-cyanobenzyl chloride with various phenols, have shown that using potassium carbonate as a base in N,N-dimethyl formamide (B127407) (DMF) provides high yields of the desired substitution products. asianpubs.org

Table 1: Representative Nucleophilic Substitution for Analogue Synthesis

| Electrophile | Nucleophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyanobenzyl Chloride | Substituted Phenols | K₂CO₃ | DMF | 2-Aryloxymethylbenzonitriles | Good to Excellent | asianpubs.org |

This table illustrates the general conditions for nucleophilic substitution on benzyl-type halides, analogous to the synthesis of the title compound.

Metal-Catalyzed Coupling and Functionalization Strategies (e.g., Palladium and Nickel)

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-nitrogen and carbon-carbon bonds, and the synthesis of benzonitrile analogues is no exception. Palladium and nickel catalysts are particularly prominent in this area. acs.org

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming the key C-N bond in analogues of this compound. acs.org These reactions can couple an aryl halide or triflate with an amine, including primary alkylamines like aminoacetonitrile. acs.org The success of these reactions hinges on the choice of a suitable palladium precatalyst and a specialized phosphine (B1218219) ligand, which facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. mit.edumit.edu Mechanistic studies have been crucial in designing ligands and conditions that improve reaction rates and yields, even for challenging substrates. acs.org

Nickel catalysis has also emerged as a potent alternative for various transformations involving benzonitriles. medcraveonline.com For instance, nickel-catalyzed systems can facilitate the metathesis between aryl nitriles and aryl thioethers, demonstrating the ability to functionalize the benzonitrile core directly. acs.org Furthermore, nickel catalysts are effective in reductive processes, such as the transfer hydrogenation of benzonitriles to form benzylamines, which could serve as precursors for subsequent functionalization. acs.org Dual photoredox/nickel catalysis has also been developed for C-N coupling reactions, offering a mild alternative to traditional methods. youtube.com

Table 2: Examples of Metal-Catalyzed Reactions for Benzonitrile Functionalization

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | Reductive Aminocarbonylation | Benzylammonium triflates, o-nitrobenzaldehydes | 3-Arylquinolin-2(1H)-ones | organic-chemistry.org |

| Ni(COD)₂ / dcype | Functional Group Metathesis | Aryl nitriles, Aryl thioethers | Functionalized Aryl Nitriles/Thioethers | acs.org |

| Palladium / Biaryl Phosphine Ligands | C-N Cross-Coupling | Aryl halides, Primary amines | N-Arylated amines | acs.orgmit.edu |

Cyclization and Heterocycle Formation Pathways Involving Benzonitrile Precursors

The nitrile and secondary amine functionalities within this compound and its precursors are valuable handles for the construction of heterocyclic rings. The ortho-positioning of the side chain relative to the nitrile group on the benzene (B151609) ring is particularly conducive to intramolecular cyclization reactions.

For example, ortho-substituted benzonitriles are common starting materials for synthesizing fused nitrogen-containing heterocycles like quinazolines and quinolinones. organic-chemistry.org A general strategy involves the reaction of a 2-aminobenzonitrile (B23959) derivative where the nitrile group can be attacked by an adjacent nucleophile, or can participate in a condensation reaction. Palladium-catalyzed reactions have been developed to synthesize o-aminobenzophenones from 2-aminobenzonitriles, which are key intermediates for various heterocycles. nih.gov Similarly, malononitrile (B47326), a simple dinitrile, is a versatile starting material for creating a wide array of 2-cyanomethyl-substituted heterocycles, such as oxazoles and benzimidazoles, by reacting it with various amino-alcohols or diamines. psu.eduresearchgate.net These reactions highlight the potential of the cyanomethylamino moiety to participate in heterocycle synthesis.

Oxidative and Reductive Manipulations in Synthetic Sequences

Oxidative and reductive transformations are essential for manipulating the functional groups within this compound and its synthetic intermediates. These reactions allow for the interconversion of functional groups, enabling access to a wider range of analogues.

Reductive Manipulations: The nitrile groups are susceptible to reduction. Catalytic hydrogenation or treatment with chemical reducing agents can convert the nitriles to primary amines. The selective reduction of one nitrile group over the other would be a synthetic challenge but could provide access to diamine derivatives. For example, nickel-catalyzed transfer hydrogenation has been shown to reduce benzonitrile to N-benzylidene benzylamine (B48309), indicating the nitrile group's reactivity towards reduction. acs.org A light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines has also been reported, which could be conceptually applied to benzonitriles. nih.gov

Oxidative Manipulations: The benzylic position (the CH₂ group attached to the benzene ring) is a potential site for oxidation. Controlled oxidation could introduce a carbonyl group, leading to an amide derivative. Furthermore, the secondary amine could potentially be oxidized under specific conditions, although this might lead to complex product mixtures. Bio-inspired manganese-catalyzed deaminative hydroxylation of benzylamines provides a method to convert a benzylamine into a benzyl (B1604629) alcohol, demonstrating a sophisticated oxidative transformation that could be applied to related structures. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways, Transition States, and Intermediate Species

Nucleophilic Substitution (S_N2) Mechanism: The introduction of the cyanomethylamino group via nucleophilic substitution on a 2-(halomethyl)benzonitrile proceeds through an S_N2 mechanism. libretexts.org This is a single-step, concerted process where the nucleophile (aminoacetonitrile) attacks the carbon atom bearing the leaving group (halide) from the opposite side (a "backside attack"). masterorganicchemistry.comyoutube.com This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon atom. libretexts.orgmasterorganicchemistry.com As the new C-N bond forms, the C-X (where X is a halogen) bond simultaneously breaks. masterorganicchemistry.com The reaction rate is influenced by steric hindrance around the reaction center and the strength of the nucleophile and leaving group. youtube.com

Metal-Catalyzed Coupling Mechanisms: The mechanism of palladium-catalyzed C-N coupling is significantly more complex, involving a catalytic cycle. mit.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of a benzonitrile precursor, forming a Pd(II) intermediate. nih.gov

Ligand Exchange/Coordination: The amine (e.g., aminoacetonitrile) coordinates to the Pd(II) center, displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle. mit.edunih.gov

Studies on Regioselectivity, Chemoselectivity, and Stereocontrol in Benzonitrile Synthesis

The synthesis of complex benzonitrile derivatives is critically dependent on the precise control of selectivity. Regioselectivity, which dictates the position of substitution on the benzonitrile ring, and chemoselectivity, the preferential reaction of one functional group over another, are paramount.

Research Findings on Selectivity: In the synthesis of substituted quinolines from 2-aminobenzonitriles, the inherent reactivity of the starting materials dictates the course of the reaction. The process is initiated by an aza-Michael addition, where the amino group of 2-aminobenzonitrile selectively attacks the ynone, followed by an intramolecular annulation to form the quinoline (B57606) ring. cardiff.ac.uk This demonstrates a case of chemoselectivity where the amine nucleophile reacts in preference to the nitrile group. However, if the 2-aminobenzonitrile contains a strongly electron-withdrawing group, such as a nitro group, the nucleophilicity of the amine is reduced, and the desired reaction fails to proceed. cardiff.ac.uk

Control experiments have shed light on the reaction mechanism, confirming that the pathway is ionic rather than radical. cardiff.ac.uk Furthermore, substituting 2-aminobenzonitrile with 2-hydroxybenzonitrile (B42573) did not yield the product, likely due to the lower nucleophilicity of the hydroxyl group in the basic reaction medium. cardiff.ac.uk These findings underscore the delicate electronic balance required to achieve the desired chemoselectivity.

Regioselectivity is also a key consideration. For instance, in palladium-catalyzed cross-coupling reactions, α-cyanohydrin triflates can be coupled with aryl boronic acids. These reactions proceed with complete inversion of configuration, indicating a high degree of stereocontrol. organic-chemistry.org Similarly, regioselective γ-arylation of unsaturated nitriles can be achieved under specific conditions. organic-chemistry.org In electrochemical C-H amidation reactions catalyzed by copper, the site of amidation is highly selective. For arenes with a methyl substituent, such as toluene, amidation occurs selectively at the benzylic position of the methyl group, leaving the aromatic ring untouched. nih.gov

Exploration of Radical-Mediated Processes in Cyanomethylation

Radical chemistry offers a powerful alternative for forging carbon-carbon bonds, including the introduction of the cyanomethyl group. These processes often proceed under mild conditions and can exhibit unique reactivity patterns compared to ionic pathways.

A prominent method involves the generation of a cyanomethyl radical from a suitable precursor. This radical can then participate in various transformations. For example, a cyanomethyl radical species can be generated from a cyanomethylphosphonium ylide through irradiation with visible light in the presence of an iridium complex, a thiol, and ascorbic acid. organic-chemistry.org This radical readily adds across the double bond of alkenes in a 1,2-hydro(cyanomethylation) reaction. organic-chemistry.org Another approach utilizes azobisisobutyronitrile (AIBN) not as a radical initiator, but as a radical acceptor, showcasing the versatility of such reagents in radical processes. researchgate.net

Radical cascade reactions provide an efficient route to complex heterocyclic structures. A notable example is the catalyst-free, direct cyanoalkylarylation of isocyanides with AIBN, which proceeds via a one-pot alkylation/cyclization radical cascade to produce cyano-containing phenanthridine (B189435) derivatives in good yields. researchgate.net The absence of a catalyst, base, or oxidant makes this an environmentally benign protocol. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

The paradigm of green chemistry, which seeks to minimize the environmental impact of chemical processes, is increasingly influencing the synthesis of compounds like this compound. This involves a holistic approach encompassing solvent choice, energy consumption, and waste reduction. acs.orgnih.govyoutube.com

Solvent Selection and Eco-Friendly Reaction Media

Solvents are a major contributor to the waste generated in pharmaceutical and chemical manufacturing, often accounting for around 80% of the process mass intensity (a measure of total mass input relative to product mass). acs.orgacs.org Consequently, selecting greener, safer solvents is a primary goal.

Eco-friendly solvents such as glycerol, polyethylene (B3416737) glycol (PEG), and water are gaining traction. scirp.orgresearchgate.netscirp.org Glycerol, for instance, has been successfully used as a solvent for the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazoles, offering high yields and simplified work-up procedures. scirp.orgscirp.org The pharmaceutical industry has developed solvent selection guides to steer chemists toward more sustainable choices, categorizing solvents as preferred, usable, or undesirable based on their environmental, health, and safety profiles.

| Category | Solvents |

|---|---|

| Preferred | Water, Acetone, Ethanol, 2-Propanol, 1-Propanol, Ethyl Acetate, Isopropyl acetate, Methanol (B129727), Methyl Ethyl Ketone (MEK), 1-Butanol, t-Butanol |

| Usable | Cyclohexane, Heptane, Toluene, Methylcyclohexane, tert-Butyl Methyl Ether (TBME), Isooctane, Acetonitrile, 2-Methyltetrahydrofuran (2-MeTHF), Tetrahydrofuran (THF), Xylenes, Dimethyl Sulfoxide (DMSO), Acetic Acid, Ethylene Glycol |

| Undesirable | Pentane, Hexane(s), Di-isopropyl ether, Dichloromethane (DCM), Dichloroethane (DCE), Chloroform, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Pyridine, Dimethylacetamide (DMAc), Dioxane, Carbon Tetrachloride |

This table is adapted from solvent selection guides used in the pharmaceutical industry. acs.org

Microwave-Assisted and Energy-Efficient Synthesis Protocols

Microwave-assisted synthesis has emerged as a key technology for improving energy efficiency in chemical reactions. clockss.org By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. scirp.orgclockss.orgsci-hub.se

This technology has been effectively applied to the synthesis of various heterocyclic compounds, including 2-aminothiophenes and 1,2,4-triazoles. clockss.orgorganic-chemistry.org For example, in the synthesis of 5-substituted 2-aminothiophene derivatives, a microwave-assisted Gewald reaction achieved a 99% yield in just 20 minutes, whereas the same reaction under classical heating required four hours to reach completion and only gave an 80% yield. sci-hub.se This highlights the significant efficiency gains possible with microwave protocols.

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-Amino-5-arylthiophene | Microwave Irradiation | 20 min | 99% | sci-hub.se |

| Classical Heating (Oil Bath) | 4 hours | 80% | ||

| Synthesis of 1,2,4-Triazole | Microwave Irradiation | 10 min | 74% | organic-chemistry.org |

| Conventional Heating | > 2 hours | Lower Yields |

Atom Economy and Waste Minimization Strategies

Atom economy is a foundational principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comprimescholars.com The percentage atom economy is calculated as:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

Reactions like rearrangements, cycloadditions (e.g., Diels-Alder), and additions are inherently atom-economical as most or all reactant atoms are incorporated into the product. primescholars.comnih.gov In contrast, substitution and elimination reactions, as well as those requiring stoichiometric reagents or protecting groups (e.g., Wittig or Gabriel synthesis), tend to have poor atom economy, generating significant waste. acs.orgprimescholars.com

Designing synthetic routes with high atom economy is crucial for waste minimization. This involves choosing reactions that maximize the incorporation of starting materials into the final product. For example, a catalytic hydrogenation is highly atom-economical as it adds hydrogen atoms to a molecule, with all atoms being utilized in the product. jocpr.com By prioritizing atom-economical reactions, chemists can significantly reduce the environmental footprint of synthesizing complex molecules. nih.gov

Reactivity Profiles and Advanced Chemical Transformations of 2 Cyanomethyl Amino Methyl Benzonitrile Scaffolds

Reactivity of Key Functional Groups (Nitrile, Amino, Benzonitrile)

The reactivity of 2-(((cyanomethyl)amino)methyl)benzonitrile is dictated by the individual and collective properties of its constituent functional groups. The electrophilic nature of the nitrile carbons, the nucleophilicity of the secondary amine, and the electronic characteristics of the substituted benzene (B151609) ring all contribute to its chemical behavior.

Nitrile Group Derivatizations (e.g., Hydrolysis, Reduction to Amines)

The compound features two distinct nitrile groups: one aliphatic (cyanomethyl) and one aromatic (benzonitrile). Both possess an electrophilic carbon atom due to the polarized carbon-nitrogen triple bond, making them susceptible to nucleophilic attack. libretexts.orgwikipedia.org

Hydrolysis: Nitriles can be converted to carboxylic acids through hydrolysis, a reaction that can be catalyzed by either acid or base. wikipedia.org The process occurs in two main stages: initial conversion to a carboxamide intermediate, followed by hydrolysis of the amide to the carboxylic acid. wikipedia.orgyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, facilitating attack by a weak nucleophile like water. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon without the need for prior activation. youtube.com

Reduction to Amines: One of the most valuable transformations of nitriles is their reduction to primary amines. This can be achieved using various powerful reducing agents or through catalytic hydrogenation. youtube.comchemguide.co.uk The reduction of the C≡N triple bond yields a primary amine, a foundational functional group in numerous pharmaceuticals and materials. wikipedia.org

The reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon to form an intermediate imine anion. libretexts.org A subsequent attack by a second hydride, followed by an aqueous workup, yields the primary amine. libretexts.orgyoutube.com Catalytic hydrogenation using H₂ gas over metal catalysts such as palladium, platinum, or nickel is another effective method. wikipedia.orgchemguide.co.uk However, this approach can sometimes lead to the formation of secondary and tertiary amine byproducts, an issue that can often be suppressed by the addition of ammonia (B1221849) to the reaction mixture. commonorganicchemistry.com

| Reagent/Method | Description | Potential Byproducts |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. libretexts.orgchemguide.co.uk | None typically reported for this specific reaction. |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas with catalysts like Raney Nickel, Palladium (Pd/C), or Platinum. youtube.comcommonorganicchemistry.com | Secondary and tertiary amines can form. commonorganicchemistry.com |

| **Borane Complexes (BH₃-THF, BH₃-SMe₂) ** | Milder reducing agents that are also effective for nitrile reduction. BH₃-SMe₂ is more stable than BH₃-THF. commonorganicchemistry.com | Fewer byproducts compared to catalytic hydrogenation. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

The benzonitrile ring is substituted with two groups: the electron-withdrawing nitrile (-CN) group and the electron-donating-capable cyanomethylaminomethyl [-CH₂NHCH₂CN] group. Their combined electronic influence dictates the regioselectivity and rate of aromatic substitution reactions.

| Substituent Type | Example Group | Effect on Reaction Rate | Directing Position |

| Activating | -NH₂, -OH, -R | Increases rate | Ortho, Para |

| Deactivating | -NO₂, -CN, -COR | Decreases rate | Meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases rate | Ortho, Para |

Nucleophilic Aromatic Substitution (SNA_r): While aromatic rings are typically nucleophilic, the presence of strong electron-withdrawing groups can render them electrophilic enough to undergo nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com The nitrile group is a known activator for S_NAr reactions. wikipedia.org This reaction pathway typically requires a good leaving group (e.g., a halide) on the ring. The mechanism proceeds via the addition of a nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The activating group stabilizes this complex, particularly when located at the ortho or para position relative to the leaving group. wikipedia.orgyoutube.com In the absence of a conventional leaving group on the ring of this compound, standard S_NAr is not a probable pathway.

Transformations Involving the Aminomethyl Moiety

The aminomethyl moiety [-CH₂NHCH₂CN] contains a nucleophilic secondary amine and two sets of alpha-protons whose reactivity is influenced by adjacent functional groups. The lone pair of electrons on the nitrogen atom makes the amine both basic and nucleophilic, allowing it to react with various electrophiles.

The C-H bonds on the carbon adjacent to the aliphatic nitrile group are acidic (pKa of alkanenitriles is ~25) and can be removed by a suitable base. wikipedia.orgthieme-connect.de This creates a carbanion that can act as a nucleophile in subsequent alkylation or condensation reactions. Similarly, the benzylic protons are activated by the adjacent aromatic ring. This dual activation presents opportunities for selective functionalization at either methylene (B1212753) position.

Cascade and Tandem Reactions for Molecular Complexity Generation

The strategic arrangement of nucleophilic and electrophilic sites within this compound makes it an ideal candidate for cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov Ortho-substituted benzonitriles, particularly those with a carbonyl or related group, are well-documented precursors for such transformations. nih.govresearchgate.net

These reactions are often initiated by an intermolecular event, followed by one or more intramolecular cyclizations. For instance, studies on 2-acylbenzonitriles show that they can react with pronucleophiles in the presence of a base to generate complex polycyclic systems like isoindolin-1-ones. nih.gov The typical mechanism involves initial nucleophilic addition to the ortho-substituent, followed by an intramolecular attack on the electrophilic carbon of the nitrile group to form a five- or six-membered ring. nih.gov Given that the title compound contains both a nucleophilic amine and electrophilic nitriles, intramolecular cyclization could be triggered to form novel heterocyclic frameworks, such as substituted quinolines or isoindolines. cardiff.ac.uk The combination of an amino group and a cyanomethyl group is a known synthon for preparing valuable nitrogen-containing heterocycles. encyclopedia.pub

Intramolecular and Intermolecular Interactions Driving Reactivity

Non-covalent interactions play a critical role in dictating the conformation, stability, and reactivity of the molecule.

Intramolecular Interactions: The molecule possesses a hydrogen bond donor (the N-H of the secondary amine) and two hydrogen bond acceptors (the nitrogen atoms of the two nitrile groups). nih.gov Intramolecular hydrogen bonding can occur between the amine proton and the nitrogen of the benzonitrile group. This interaction would result in the formation of a thermodynamically stable six-membered pseudo-ring, which would constrain the molecule's conformation and potentially influence the reactivity of the functional groups involved by altering their accessibility and electronic properties.

Intermolecular Interactions: The same functional groups that participate in intramolecular bonding are also available for intermolecular interactions. nih.gov In the solid state or in concentrated solutions, hydrogen bonding between the N-H group of one molecule and a nitrile nitrogen of another can lead to the formation of dimers or larger polymeric assemblies. Furthermore, the benzonitrile ring can engage in π-π stacking interactions with other aromatic systems. These collective forces are significant drivers of crystal packing, solubility characteristics, and the molecule's interaction with catalysts or other reagents in the reaction medium. researchgate.net

C-H and C-C Bond Activation Studies Relevant to Benzonitrile Systems

The functionalization of typically inert C-H and C-C bonds is a frontier in modern organic synthesis, and benzonitrile provides a relevant model system for such studies.

C-H Bond Activation: Transition metal catalysis can enable the cleavage and functionalization of strong C-H bonds. youtube.comyoutube.com In studies involving benzonitrile, rhodium complexes have been shown to activate aromatic C-H bonds at the ortho, meta, and para positions under photochemical conditions. nih.govacs.org The mechanism often involves the oxidative addition of the C-H bond to the metal center or a concerted metalation-deprotonation pathway. youtube.comyoutube.com In this compound, the secondary amine could act as a directing group, coordinating to a metal catalyst and guiding it to activate a specific C-H bond, most likely at the ortho position on the ring, through the formation of a stable cyclometalated intermediate.

C-C Bond Activation: Beyond C-H bonds, the strong C-CN bond of benzonitriles can also be targeted for activation. researchgate.net This transformation allows the nitrile group to be used as a synthetic handle for cross-coupling reactions or as a leaving group. snnu.edu.cn Research has shown that transition metals, including rhodium and nickel, can mediate the cleavage of the C-CN bond via oxidative addition. researchgate.netresearchgate.net In some systems, there is a competition between C-H and C-C bond activation, with the outcome often depending on the reaction conditions. For example, with certain rhodium catalysts, photolysis tends to favor C-H activation, while thermolysis promotes rearrangement to the C-C activation product. nih.govacs.org

| Activation Type | Metal Catalyst (Example) | Conditions | Outcome |

| C-H Activation | Rhodium Complex | Photolysis | Forms (C₅Me₅)Rh(PMe₃)(C₆H₄CN)H isomers. nih.govacs.org |

| C-C Activation | Rhodium Complex | Thermolysis | Rearranges to the C-C cleavage product, (C₅Me₅)Rh(PMe₃)(C₆H₅)(CN). nih.govacs.org |

| C-C Activation | Nickel(0) Complex | Warming to Room Temp. | Forms an equilibrium mixture with the oxidative addition product [(dippe)Ni(Ph)(CN)]. researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No published ¹H or ¹³C NMR data specifically for 2-(((cyanomethyl)amino)methyl)benzonitrile could be located. This information is crucial for assigning proton and carbon environments and for analyzing the molecule's conformational dynamics in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Fingerprinting

Specific FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. Such data would typically be used to identify characteristic vibrational frequencies for its functional groups, including the C≡N (nitrile), C-N (amine), and aromatic C-H bonds.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

A crystallographic information file (CIF) or any data related to single-crystal X-ray diffraction analysis of this compound has not been deposited in crystallographic databases or published in scientific journals. This analysis is essential for the definitive determination of its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

There are no available mass spectrometry data, such as from Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS), for this compound. This information is necessary to confirm the molecular formula and to study the fragmentation patterns, which provide valuable structural clues.

Other Spectroscopic Techniques for Electronic and Rotational Transitions (e.g., UV-Vis)

No UV-Vis spectroscopic data for this compound could be found. This technique is used to investigate electronic transitions within the molecule, often providing information about conjugated systems.

Due to the absence of specific empirical data for this compound in the public domain, a detailed, scientifically accurate article on its spectroscopic characterization cannot be generated at this time. The generation of such an article would require primary research involving the synthesis and subsequent spectroscopic analysis of the compound.

Computational and Theoretical Chemistry Studies of 2 Cyanomethyl Amino Methyl Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis: The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like 2-(((cyanomethyl)amino)methyl)benzonitrile, conformational analysis is crucial to identify the various possible spatial arrangements of its atoms and to determine the global minimum energy structure. This is often performed using DFT methods, such as B3LYP with a basis set like 6-311G(d,p), which has been shown to be suitable for similar organic molecules. nih.gov

Electronic Structure (HOMO-LUMO, Molecular Orbitals): The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov The distribution of HOMO and LUMO densities across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. nih.gov For benzonitrile (B105546) and its derivatives, the HOMO and LUMO are often localized on the aromatic ring and the cyano group, indicating that these are the primary sites of chemical reactivity. nih.govsphinxsai.com

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of compounds.

NMR Chemical Shifts: DFT calculations can be used to predict 1H and 13C NMR chemical shifts. idc-online.com The accuracy of these predictions depends on the chosen functional and basis set, as well as the inclusion of solvent effects. idc-online.com Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts. nih.govmdpi.com

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can aid in the assignment of experimental spectral bands. researchgate.netresearchgate.net DFT methods are commonly used to compute the harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. researchgate.net For benzonitrile derivatives, characteristic stretching frequencies for the C≡N group are typically observed in the range of 2220-2240 cm-1. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |

|---|---|---|---|

| NMR | 1H and 13C Chemical Shifts | DFT, Machine Learning idc-online.comnih.gov | Structure elucidation and confirmation. |

| IR/Raman | Vibrational Frequencies | DFT researchgate.netresearchgate.net | Assignment of experimental spectra and identification of functional groups. |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. The characterization of transition states is crucial for understanding the kinetics of a reaction, and the calculation of activation energies provides insight into the reaction rate. Energetic profiles, which map the energy of the system as the reaction progresses, can reveal the feasibility of different reaction pathways. nih.gov

Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. nih.gov

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. dergipark.org.tr It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions can be quantified by second-order perturbation theory analysis, where a larger E(2) value indicates a more significant interaction. researchgate.net

Reactivity Indices: Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the reactivity and stability of a molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Phenomena

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamics of molecules in the liquid phase, including conformational changes, diffusion, and intermolecular interactions. stanford.edu For a molecule like this compound, MD simulations could be used to study its behavior in different solvents and to understand how its flexibility influences its properties in a condensed phase environment.

Solvation Models and Environmental Effects in Theoretical Calculations

In the field of computational and theoretical chemistry, understanding the influence of the solvent environment on a molecule's properties and reactivity is of paramount importance. For a molecule such as this compound, solvation models are employed to simulate the effects of a solvent without the prohibitive computational cost of modeling every solvent molecule individually. wikipedia.org These models are crucial for accurately predicting properties like conformational stability, reaction energetics, and electronic spectra in a condensed phase.

Theoretical calculations of this compound in solution would typically involve two primary classes of solvation models: implicit (or continuum) models and explicit models. wikipedia.orgresearchgate.net Hybrid models that combine elements of both are also utilized for more detailed investigations.

Implicit Solvation Models: These models, also known as continuum solvation models, represent the solvent as a continuous, structureless medium characterized by its bulk properties, such as the dielectric constant. wikipedia.org The solute molecule is placed within a cavity carved out of this dielectric continuum. wikipedia.orguni-muenchen.de The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute, affecting its energy and electronic structure. uni-muenchen.de This approach offers a significant reduction in computational expense, making it a popular choice for many applications. researchgate.net

Several variations of implicit models are commonly used, each differing in how the cavity is defined and how the electrostatic interactions are calculated. wikipedia.orgq-chem.com

Polarizable Continuum Model (PCM): One of the most frequently used methods, PCM defines the molecular free energy of solvation as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orguni-muenchen.de The Integral Equation Formalism (IEF-PCM) is a widely used variant that provides a robust calculation of the electrostatic component. wikipedia.orgresearchgate.net

Conductor-like PCM (C-PCM): This model is a variation of PCM that simplifies the calculation of the surface charges by treating the dielectric continuum as a conductor. wikipedia.orgq-chem.com It is computationally efficient, particularly for high-dielectric solvents. q-chem.com

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. acs.orgaip.org It calculates the solvation free energy by adding a term related to cavity-dispersion-solvent structure (CDS) to the electrostatic energy calculated via an IEF-PCM approach. acs.orgnih.govgoogle.com

Explicit and Hybrid Solvation Models: In contrast to implicit models, explicit solvation models treat individual solvent molecules atomistically. wikipedia.org While this provides a more detailed and accurate description of specific solute-solvent interactions like hydrogen bonding, it is computationally very demanding. rsc.org

A middle ground is offered by hybrid models such as the Reference Interaction Site Model Self-Consistent Field (RISM-SCF) . This method combines a quantum mechanical description of the solute with a statistical mechanical, 3D representation of the solvent distribution around it. aip.orgscm.com The RISM-SCF approach can capture specific local solvent ordering effects, which are missed by continuum models, at a lower computational cost than fully explicit simulations. aip.orgacs.org

Environmental Effects: The solvent environment is expected to have a significant impact on the electronic properties of this compound, particularly due to its polar functional groups (nitrile and amino groups). While specific studies on this molecule are not available, research on the related compound, benzonitrile, provides valuable insights.

Theoretical studies on benzonitrile show that its electronic states are sensitive to the electrostatic field generated by the solvent. researchgate.net For instance, polar solvents can enhance the dipole moment of the excited state, leading to a red shift (a shift to longer wavelengths) in the vertical excitation energy. researchgate.net The stabilization of polar excited states is a key environmental effect that can be quantified using solvation models. Calculations on benzonitrile have demonstrated that different solvents can significantly alter the dipole moment and polarizability of both the ground and excited states. researchgate.net These environmental effects are critical for interpreting experimental spectroscopic data and understanding the photophysical behavior of the molecule in solution.

Below are interactive data tables summarizing the characteristics of common solvation models and the potential solvent effects on a molecule like this compound, based on findings for analogous compounds.

| Solvation Model | Model Type | Principle | Key Advantages |

|---|---|---|---|

| Polarizable Continuum Model (PCM) | Implicit | Solute in a cavity within a dielectric continuum; calculates electrostatic, cavitation, and dispersion-repulsion energies. wikipedia.orguni-muenchen.de | Computationally efficient, widely applicable. wikipedia.org |

| Conductor-like PCM (C-PCM) | Implicit | A variant of PCM that treats the continuum as a conductor-like medium. q-chem.com | Efficient for high-dielectric solvents. q-chem.com |

| Solvation Model based on Density (SMD) | Implicit | Universal model including electrostatic and non-electrostatic (CDS) terms. acs.orgnih.gov | Broad applicability across many solvents with good accuracy. acs.org |

| Reference Interaction Site Model (RISM-SCF) | Hybrid | Combines QM for solute with a statistical mechanical description of solvent structure. aip.org | Accounts for specific solute-solvent interactions (e.g., hydrogen bonding). aip.org |

| Molecular Property | Observed Environmental Effect (on Benzonitrile Analogue) | Significance |

|---|---|---|

| Dipole Moment | The dipole moment of excited states can be enhanced in polar solvents. researchgate.net | Influences solubility and intermolecular interactions. |

| Excitation Energy | Polar solvents can cause a red shift in the vertical excitation energy. researchgate.net | Affects UV-Vis absorption spectra and photophysical properties. |

| Polarizability | The molecular polarizability is influenced by the solvent's reaction field. researchgate.net | Impacts response to external electric fields and non-linear optical properties. |

Derivative Synthesis, Analogues, and Structural Diversification of the 2 Cyanomethyl Amino Methyl Benzonitrile Core

Exploration of Positional and Isomeric Analogues

The investigation into the chemical space of cyanomethylated aminobenzonitriles includes the synthesis and analysis of positional isomers. These analogues, where the cyano and cyanomethylaminomethyl groups are situated at different positions on the benzene (B151609) ring, are crucial for understanding structure-activity relationships.

The synthesis of these isomers often involves multi-step processes starting from appropriately substituted precursors. For instance, the preparation of 3-aminobenzonitrile (B145674) derivatives can be achieved by reacting a substituted 3-aminobromobenzene with a cyanide source. google.comgoogle.com Similarly, 3-(cyanomethyl)benzonitrile, also known as 3-cyanophenylacetonitrile, is a documented isomer. nih.gov The synthesis of 4-amino-2-trifluoromethyl benzonitrile (B105546) has been achieved through a three-step process involving bromination, cyanation, and ammonolysis of m-trifluoromethyl fluorobenzene. google.com

A general method for producing 2-substituted benzonitriles involves the reaction of arynes with N,N-disubstituted aminomalononitriles. rsc.org This strategy allows for the introduction of a cyanomethylamino-like group at the 2-position of the benzonitrile ring, providing a pathway to various analogues. rsc.org For example, reacting 2-(methyl(phenyl)amino)malononitrile with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of cesium fluoride (B91410) yields 2-((cyano)(methyl)(phenyl)amino)methyl)benzonitrile. rsc.org This method's flexibility allows for the synthesis of a library of compounds with different substituents on the amino group, as detailed in the table below.

Table 1: Synthesis of 2-Substituted Benzonitrile Analogues

| Compound Name | R1 | R2 | Yield (%) |

|---|---|---|---|

| 2-(cyano(methyl(phenyl)amino)methyl)benzonitrile | Methyl | Phenyl | - |

| 2-(cyano((4-methoxyphenyl)(methyl)amino)methyl)benzonitrile | Methyl | 4-Methoxyphenyl | 63% |

| 2-((benzyl(methyl)amino)(cyano)methyl)benzonitrile | Methyl | Benzyl (B1604629) | 65% |

| 2-((butyl(phenyl)amino)(cyano)methyl)benzonitrile | Butyl | Phenyl | 65% |

| 2-(cyano(methyl(4-methylbenzyl)amino)methyl)benzonitrile | Methyl | 4-Methylbenzyl | 71% |

| 2-(cyano((4-methoxybenzyl)(methyl)amino)methyl)benzonitrile | Methyl | 4-Methoxybenzyl | 72% |

Data sourced from supporting information for the direct synthesis of 2-substituted benzonitriles. rsc.org

Heterocyclic Ring Incorporations and Fused Systems (e.g., Isoquinolines, Thiazoles, Indanes, Quinazolinones)

A significant area of synthetic exploration involves the incorporation of the 2-(((cyanomethyl)amino)methyl)benzonitrile core into various heterocyclic and fused ring systems. This structural diversification aims to generate novel compounds with distinct chemical properties.

Indanes: The synthesis of indanes featuring a cyanomethyl group at the C2 position has been accomplished through palladium-catalyzed coupling reactions. nih.govnih.gov This method involves the reaction of 2-allylphenyl triflate derivatives with alkyl nitriles, using a preformed BrettPhosPd(allyl)(Cl) complex as a pre-catalyst. nih.govnih.gov This transformation is significant as 2-cyanomethyl indanes are valuable intermediates in the synthesis of bioactive compounds. nih.gov

Quinazolinones and Quinazolines: The quinazoline (B50416) scaffold has been successfully integrated with the cyanomethylaminobenzonitrile moiety. An efficient method for synthesizing 2-aminoquinazoline (B112073) derivatives involves the hydrochloric acid-mediated [4+2] annulation between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.com This approach has yielded compounds such as 4-(((4-methylquinazolin-2-yl)amino)methyl)benzonitrile. mdpi.com The synthesis of quinazolines is a well-developed field, with numerous methods available, including copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination, and reactions starting from 2-aminobenzonitriles with various reagents. organic-chemistry.orgnih.gov Quinazolinone derivatives can be synthesized from 2-aminobenzamides using methanol (B129727) as both a C1 source and a green solvent in the presence of a copper catalyst and Cs2CO3. researchgate.net

Table 2: Examples of Synthesized Quinazoline Derivatives

| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine | 2-Methylbenzyl | 92% | 145–146 |

| N-(2-Methoxybenzyl)-4-methylquinazolin-2-amine | 2-Methoxybenzyl | 80% | 134–135 |

| N-(2-Bromobenzyl)-4-methylquinazolin-2-amine | 2-Bromobenzyl | 74% | 141–142 |

| 4-(((4-Methylquinazolin-2-yl)amino)methyl)benzonitrile | 4-Cyanobenzyl | 60% | 178–179 |

Data sourced from the synthesis of 2-aminoquinazoline derivatives. mdpi.com

Isoquinolines: Isoquinoline (B145761) frameworks can be generated from precursors related to this compound. One method involves the metal-free tandem reaction of 2-(2-oxo-2-arylethyl)benzonitriles with various amines in an aqueous medium to construct aminated isoquinolines. chemrxiv.org Another novel approach for synthesizing functionalized isoquinoline derivatives is through the cyclization and deoxygenation of 2-alkynylbenzaldoximes using reagents like silver triflate and carbon disulfide. thieme-connect.de

Thiazoles: The thiazole (B1198619) ring, a key component in many biologically active compounds, can be incorporated into derivatives of the core structure. nih.govanalis.com.my Structurally diverse 2-aminothiazoles can be conveniently synthesized in a one-pot procedure by reacting α-haloketones with thioamides. derpharmachemica.comresearchgate.net This method allows for the introduction of various alkyl, aryl, or halo substitutions in good yields. derpharmachemica.comresearchgate.net Furthermore, 2-cyanobenzothiazoles can be prepared via Pd-catalyzed/Cu-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com

Substitution Pattern Modulation and Functional Group Compatibility Studies (e.g., Halogenated, Amino-substituted derivatives)

Modifying the substitution pattern on the aromatic ring and exploring the compatibility of different functional groups are key strategies in medicinal chemistry.

Halogenated Derivatives: The synthesis of halogenated analogues has been demonstrated through various routes. For example, halogen-substituted precursors for isoquinolines, such as 2-(2-(3-fluorophenyl)-2-oxoethyl)benzonitrile and 4-chloro-2-(2-(3-fluorophenyl)-2-oxoethyl)benzonitrile, have been prepared. chemrxiv.org In the context of quinazoline synthesis, N-(2-bromobenzyl)-4-methylquinazolin-2-amine has been synthesized, showcasing the incorporation of a bromine atom. mdpi.com The synthesis of 2-aminothiazoles also tolerates halo substitutions. derpharmachemica.com

Amino-substituted Derivatives: The introduction of amino groups or the use of amino-substituted precursors is a common theme. The synthesis of 2-aminoquinazolines and 2-amino-4(3H)-quinazolinones often starts from 2-aminobenzonitrile (B23959) or its derivatives. mdpi.comnih.govresearchgate.net For instance, 2-amino-3-nitrobenzoic acid can be used as a starting material, which, after several steps including cyclization and reduction of the nitro group, yields an amino-substituted quinazolinone. nih.gov The preparation of 3-aminobenzonitriles and 4-amino-2-trifluoromethyl benzonitrile further highlights the focus on amino-substituted analogues. google.comgoogle.comgoogle.com Additionally, the synthesis of biologically active derivatives of 2-aminobenzothiazole (B30445) often involves modifications of the amino group or other positions on the benzothiazole (B30560) ring system. nih.gov

Synthesis and Study of Multi-cyanomethylated and Bifunctionalized Compounds

Research has also extended to the synthesis of compounds bearing multiple cyanomethyl groups or possessing bifunctional characteristics.

The reaction of aminomalononitriles with aryne precursors can lead to the formation of products with a geminal dicyano-like structure, which are then transformed into 2-((amino)(cyano)methyl)benzonitrile derivatives. rsc.org The use of malononitrile (B47326) itself as a starting material is a known strategy for creating compounds with multiple cyano functionalities. researchgate.net

Bifunctionalized compounds, which incorporate two or more distinct functional moieties, have also been developed. A series of triazole-pyrimidine-methylbenzonitrile derivatives were designed and synthesized as dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov The synthesis involved a multi-step pathway including Suzuki and Sonogashira coupling reactions, followed by a copper-catalyzed azide-alkyne cycloaddition to link the pyrimidine-benzonitrile core with a second functionalized fragment. nih.gov Another example of bifunctionalization is the synthesis of 2-aryloxymethylbenzonitriles from the reaction of 2-cyanobenzyl chloride with various substituted phenols, introducing an ether linkage and an additional aromatic ring. asianpubs.org

Applications of 2 Cyanomethyl Amino Methyl Benzonitrile and Its Derivatives in Chemical Science Excluding Clinical and Direct Biological Applications

Utility as Versatile Synthetic Intermediates for Complex Organic Scaffolds

The cyanomethylbenzonitrile framework is a valuable building block in organic synthesis, primarily for the construction of nitrogen-containing heterocyclic compounds. The presence of both a nitrile (-CN) and a cyanomethyl (-CH₂CN) group in related molecules like 2-(cyanomethyl)benzonitrile (B1581571) allows for a diverse range of chemical transformations. These groups can be selectively hydrolyzed, reduced, or used in cyclization reactions to create complex molecular architectures.

For instance, 2-(cyanomethyl)benzonitrile is a key intermediate in the synthesis of isoquinolines. It is anticipated that 2-(((cyanomethyl)amino)methyl)benzonitrile could serve a similar role, with the added functionality of the amino group providing a handle for further derivatization or for directing the stereochemistry of reactions. The amino group can be protected and deprotected, or it can participate directly in cyclization cascades to form polycyclic systems.

The general utility of cyanomethyl compounds in synthesizing heterocycles is well-documented. psu.edulongdom.org Malononitrile (B47326), a simple dinitrile, is a versatile starting material for a vast array of heterocyclic systems. psu.edu By analogy, the more complex structure of this compound offers a pre-functionalized scaffold for the efficient synthesis of novel and intricate organic molecules. The reactivity of the cyanomethyl group is central to these transformations, often participating in condensation reactions. researchgate.net

| Compound | Application | Resulting Scaffold | Reference |

| 2-(Cyanomethyl)benzonitrile | Intermediate in organic synthesis | Isoquinolines | |

| 2-Cyanobenzyl chloride | Alkylating agent | 2-Aryloxymethylbenzonitriles | asianpubs.org |

| Malononitrile Derivatives | Starting material | Pyrroles, Pyrimidines, Pyridazines | longdom.orgclockss.org |

This table is generated based on data for structurally related compounds to infer potential applications.

Contributions to Advanced Materials Science and Engineering (e.g., Optoelectronic Applications, Polymer Precursors)

Derivatives of benzonitrile are utilized in the development of new materials with specific and desirable properties. The incorporation of the nitrile group can influence the electronic and photophysical characteristics of a molecule, making it a candidate for applications in optoelectronics. While direct studies on this compound in this field are not yet available, its structural features suggest potential. The aromatic ring and nitrile groups can participate in π-conjugated systems, which are fundamental to the performance of organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the presence of two reactive sites (the secondary amine and the terminal nitrile) makes this compound a potential monomer or cross-linking agent in polymer synthesis. The amino group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyepoxides, or polyureas, respectively. The nitrile group can also be polymerized under certain conditions or be converted to other functional groups post-polymerization to tune the properties of the final material.

Role in Catalysis, Ligand Design, and Coordination Chemistry

The structure of this compound, containing both a secondary amine and two nitrile groups, makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the amine and nitrile groups possess lone pairs of electrons that can coordinate to metal centers. This allows for the formation of stable metal complexes.

The geometry of the ligand, with its flexible aminomethyl linker, could allow for the formation of chelate complexes with a variety of transition metals. Such complexes are often at the heart of catalytic cycles. For example, palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis, rely on the design of effective ligands to control the reactivity and selectivity of the metal catalyst. nih.gov The specific arrangement of donor atoms in this compound could lead to catalysts with novel activities.

Supramolecular Chemistry and Molecular Recognition Phenomena

The functional groups within this compound are capable of participating in a range of non-covalent interactions, which are the foundation of supramolecular chemistry. The N-H of the secondary amine can act as a hydrogen bond donor, while the nitrogen atoms of the nitriles and the amine can act as hydrogen bond acceptors. The aromatic ring can engage in π-π stacking interactions.

These interactions could allow the molecule to self-assemble into well-defined, ordered structures in the solid state or in solution. Furthermore, these same non-covalent interactions could be harnessed for molecular recognition, where the molecule selectively binds to other molecules or ions. For instance, the arrangement of hydrogen bond donors and acceptors might create a binding pocket that is specific for a particular guest species. The binding of methylbenzonitrile structures to biological receptors through polar interactions and hydrogen bonds has been noted in other contexts. nih.gov

Research into Corrosion Inhibition Mechanisms and Materials Protection (Focus on theoretical and mechanistic aspects)

A significant potential application for this compound and its derivatives is in the field of corrosion inhibition. Organic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. jetir.orgresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scu.edu.cn

Nitrogen Heteroatoms: The presence of three nitrogen atoms (one amine, two nitrile) provides multiple active centers for coordination with the metal surface.

Aromatic Ring: The benzene (B151609) ring can interact with the metal surface through its π-electrons, contributing to the stability of the adsorbed layer.

The mechanism of inhibition typically involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. scu.edu.cn For many amino acid derivatives, the adsorption process is found to be a combination of both physisorption and chemisorption. scu.edu.cn

Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the efficiency of corrosion inhibitors by calculating parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). mdpi.com A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a greater ability to accept electrons from the metal, both of which can enhance inhibition efficiency. mdpi.com

| Feature | Role in Corrosion Inhibition | Relevant Functional Groups in Target Compound |

| Heteroatoms (N, O, S) | Act as active centers for adsorption on the metal surface. | Amino group, Nitrile groups |

| π-Electrons | Enhance adsorption through interaction with the metal surface. | Benzene ring |

| Electron Density | Influences the strength of the interaction between the inhibitor and the metal. | High due to multiple nitrogen atoms and aromatic system. |

| Molecular Size | Larger molecules can cover a greater surface area. | The overall structure provides significant surface coverage. |

This table provides a theoretical framework for the potential corrosion inhibition properties of this compound based on the known mechanisms of related compounds.

Emerging Trends and Future Research Directions for 2 Cyanomethyl Amino Methyl Benzonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of complex nitriles has moved beyond classical methods, embracing greener, more efficient, and highly selective technologies. For a molecule like 2-(((Cyanomethyl)amino)methyl)benzonitrile, future synthetic development is likely to explore these modern avenues to improve yield, reduce waste, and enhance scalability.

Current industrial production of simple benzonitriles often relies on processes like the ammoxidation of toluene, which can require harsh conditions medcraveonline.com. While effective, the trend is toward milder and more sustainable alternatives. One promising area is the use of ionic liquids, which can act as recyclable co-solvents and catalysts in the conversion of aldehydes to nitriles, simplifying the separation process and eliminating the need for metal salt catalysts rsc.org. Another green approach involves the direct conversion of carboxylic acids to nitriles, which can be achieved through methods like paired electrosynthesis in liquid ammonia (B1221849) or silver-catalyzed nitrogen-atom-transfer, avoiding toxic reagents and high temperatures rsc.orgorganic-chemistry.org.

Transition-metal catalysis offers a powerful toolkit for constructing the C-N and C-C bonds necessary for complex molecules. Methodologies such as iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation, copper-catalyzed tandem reactions, and nickel-catalyzed dehydrogenative couplings could be adapted for the synthesis of this compound or its precursors organic-chemistry.org. Furthermore, visible-light-promoted photoredox catalysis is an emerging energy-efficient strategy for installing cyanomethyl groups and could represent a novel pathway for related syntheses organic-chemistry.orgacs.org. Metal-free oxidative condensation reactions, for instance between o-aminobenzylamines and benzylamines, provide a sustainable route to related heterocyclic scaffolds and could be explored for building the core structure of the target molecule frontiersin.org.

| Methodology | Potential Precursors | Key Reagents/Conditions | Anticipated Advantages | Reference(s) |

| Ionic Liquid-Mediated Synthesis | 2-(Aminomethyl)benzaldehyde derivative | Hydroxylamine salt in ionic liquid (e.g., [HSO3-b-Py]·HSO4) | Recyclable catalyst/solvent, simplified workup, metal-free. | rsc.org |

| Electrochemical Synthesis | 2-(Aminomethyl)benzoic acid derivative | Electrolysis in liquid ammonia | Uses electricity as a clean reagent, mild conditions. | rsc.org |

| Visible-Light Photoredox Catalysis | 2-(Aminomethyl)benzonitrile | Bromoacetonitrile, photocatalyst (e.g., Ru or Ir complex), blue LED | High efficiency, mild reaction conditions, energy-saving. | acs.org |

| Transition-Metal Catalysis (Fe, Cu, Ni) | 2-Alkylamino benzonitriles, (2-aminophenyl)methanols | Fe, Cu, or Ni catalysts, various oxidants/coupling partners | High selectivity, broad functional group tolerance. | organic-chemistry.orgnih.gov |

| Metal-Free Oxidative Condensation | o-Aminobenzylamines, benzylamines | Organocatalyst (e.g., 4,6-dihydroxysalicylic acid), O2 as oxidant | Sustainable, avoids toxic metals, excellent atom economy. | frontiersin.org |

Integration of Advanced Spectroscopic Techniques with In-Situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, transient intermediates, and byproduct formation is essential. In-situ reaction monitoring using advanced spectroscopic techniques provides this critical information in real time, enabling rapid process development and ensuring reaction robustness mt.com.

Future studies on the synthesis of this compound would greatly benefit from the application of techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. These non-invasive methods can monitor the real-time concentration changes of reactants, intermediates, and products directly within the reaction vessel mt.comspectroscopyonline.com. For example, the characteristic vibrational frequency of the nitrile group (νC≡N) is a sensitive infrared and Raman probe acs.orgyoutube.com. By tracking the disappearance of starting material peaks and the concurrent appearance and growth of the product's unique spectral signature, which would feature bands for its secondary amine and two distinct nitrile environments, reaction profiles can be generated. This data allows for the precise determination of reaction endpoints, optimization of parameters like temperature and catalyst loading, and the identification of any unstable intermediates that would be missed by traditional offline analysis spectroscopyonline.com.

Furthermore, advanced spectroscopic methods combined with computational studies can provide deep insights into the molecule's electronic structure. Techniques such as electron paramagnetic resonance (EPR) and magnetic circular dichroism (MCD) have been used to probe the environment of nitrile groups in complex biological systems like enzymes, and similar principles could be applied to understand catalyst-substrate interactions during synthesis nih.gov.

| Technique | Application to Synthesis Monitoring | Information Gained | Reference(s) |

| In-Situ FTIR Spectroscopy | Real-time tracking of functional group transformations. | Reaction kinetics, detection of intermediates, determination of reaction endpoint, mechanism elucidation. | mt.comspectroscopyonline.com |

| In-Situ Raman Spectroscopy | Complementary to FTIR, especially for aqueous systems and tracking C≡N bonds. | Solvent effects on reactivity, monitoring catalyst state, quantification of reactants and products. | mt.comacs.org |

| Process Mass Spectrometry | Monitoring of volatile components in the reaction headspace. | Detection of off-gassing, tracking solvent consumption, identifying volatile byproducts. | mt.com |

| NMR Spectroscopy (In-Situ) | Detailed structural information on species in solution. | Unambiguous identification of intermediates and products, mechanistic pathway analysis. | acs.org |

Expansion of Computational Studies to Predict Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. For this compound, a molecule yet to be extensively studied experimentally, computational methods offer a powerful predictive lens to guide future research.

DFT calculations can be employed to optimize the molecule's three-dimensional geometry and to determine its electronic properties nih.gov. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity researchgate.net. The HOMO-LUMO energy gap is an indicator of chemical stability and can predict the molecule's behavior in various reactions, including cycloadditions researchgate.netnih.gov. Mapping the Molecular Electrostatic Potential (MEP) onto the molecule's surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how it will interact with other reagents nih.govresearchgate.net.

Moreover, computational studies can model entire reaction pathways, calculating the activation energies for potential transformations and thus predicting the most favorable products nih.gov. This is invaluable for exploring the reactivity of the molecule's multiple functional groups. For instance, DFT could be used to compare the activation barriers for reactions at the secondary amine versus the two different nitrile groups. In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound or its derivatives within the active site of a target protein or enzyme, guiding the design of new therapeutic agents nih.govnih.gov.

| Computational Parameter | Method of Calculation | Predicted Property/Application | Reference(s) |

| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G*) | Determines electronic transition energies, chemical reactivity, and kinetic stability. A smaller gap suggests higher reactivity. | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting regioselectivity of reactions. | nih.govresearchgate.net |

| Global Reactivity Descriptors | DFT (derived from HOMO/LUMO) | Electronegativity, chemical hardness, and electrophilicity index quantify the molecule's overall reactivity profile. | researchgate.netresearchgate.net |

| Reaction Pathway Modeling | DFT, CCSD(T) | Calculates transition state structures and activation energies to predict reaction mechanisms and product outcomes. | nih.gov |

| Molecular Docking | AutoDock, Chimera, etc. | Predicts binding modes and affinities to biological macromolecules (e.g., enzymes, receptors), guiding drug design. | nih.govnih.gov |

Exploration of New Chemical Transformations and Unconventional Reactivity Patterns

The unique arrangement of two nitrile groups and a secondary amine on a flexible benzyl (B1604629) backbone makes this compound a substrate ripe for the discovery of new chemical transformations. Its reactivity can be directed at any of its three functional groups, or a combination thereof, leading to a diverse range of potential products.

The nitrile functional group is exceptionally versatile. It can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, reduced with reagents like lithium aluminum hydride to produce primary amines, or undergo addition of Grignard reagents to form ketones libretexts.orgchadsprep.com. These fundamental transformations could be applied to selectively modify one or both nitrile groups on the target molecule. More complex reactions involve the participation of nitriles in cycloadditions. For example, nitriles can react with alkynes or azides in [2+2+2], [3+2], or [4+2] cycloadditions to construct a variety of important heterocyclic rings researchgate.net.

The presence of both amine and nitrile functionalities within the same molecule opens the door for intramolecular cyclization reactions. Depending on the reagents and conditions, the amine could act as a nucleophile attacking one of the nitrile groups, potentially after activation by a Lewis acid. Such cyclizations are a powerful strategy for building fused ring systems. For instance, 2-aminobenzonitrile (B23959) is a classic starting material for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry organic-chemistry.orgnih.gov. The structure of this compound suggests it could be a precursor for novel, complex heterocyclic systems through cascade reactions, such as an intramolecular Prins/Friedel-Crafts type cyclization beilstein-journals.org. The exploration of its reactivity in unconventional solvents or under microwave irradiation could further unlock novel reaction pathways nih.govrsc.org.

| Functional Group(s) Involved | Reaction Type | Potential Product Class | Reference(s) |

| Nitrile(s) | Hydrolysis | Carboxylic acids, Amides | libretexts.org |

| Nitrile(s) | Reduction (e.g., with LiAlH₄) | Primary Amines | libretexts.orgchadsprep.com |

| Nitrile(s) | Grignard Addition | Ketones | chadsprep.com |

| Nitrile + Amine | Intramolecular Cyclization | Fused Heterocycles (e.g., Dihydroquinazolines) | organic-chemistry.orgnih.gov |

| Nitrile(s) + External Reagent | [3+2] Cycloaddition (with azides) | Tetrazoles | researchgate.net |

| Entire Molecule | Cascade Reaction (e.g., Prins/Friedel-Crafts) | Polycyclic Aromatic Systems | beilstein-journals.org |

Design of Next-Generation Molecular Scaffolds with Tailored Chemical Functionality

A central goal in modern organic synthesis is the creation of molecular scaffolds that can be readily diversified to produce libraries of compounds for screening in materials science and drug discovery. With its multiple, chemically distinct reactive sites, this compound is an ideal candidate to serve as a foundational scaffold for building next-generation functional molecules.

The true potential of this compound lies in its use as a building block for complex heterocyclic systems. The 2-aminobenzonitrile motif is a well-established precursor for quinazoline (B50416) and quinazolinone heterocycles, which are core structures in numerous pharmaceuticals organic-chemistry.orgorganic-chemistry.orgnih.gov. By leveraging the existing framework of this compound, it is conceivable to design one-pot reactions that lead to novel, highly substituted quinazoline derivatives. For example, a reaction with an aldehyde could first involve the secondary amine to form an intermediate that subsequently undergoes intramolecular cyclization involving the ortho-nitrile group nih.gov.

Furthermore, the cyanomethylamino portion of the molecule can be used to construct other heterocyclic rings. Similar cyanoacetamide precursors have been used to synthesize pyrazole, pyridine, and coumarin-containing scaffolds through reactions with reagents like hydrazine (B178648) derivatives or salicylaldehydes researchgate.net. The target molecule could also be a precursor for benzothiazole (B30560) derivatives, another class of biologically important heterocycles nih.gov. By strategically employing the different reactivities of the functional groups, a diverse array of fused and polycyclic systems can be designed. This positions this compound as a valuable and versatile template for combinatorial chemistry and the development of molecules with precisely tailored chemical and biological functions.